Ethylsuccinaldehyde
Description
Ethylsuccinaldehyde (systematic IUPAC name pending verification) is a hypothetical or lesser-known aldehyde compound characterized by a succinaldehyde (butanedial) backbone substituted with an ethyl group. The absence of specific identifiers (e.g., CAS number, molecular formula) in the provided sources limits precise characterization .
Properties
CAS No. |
25355-30-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-ethylbutanedial |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8)3-4-7/h4-6H,2-3H2,1H3 |
InChI Key |
FYQMMABWOLQJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylsuccinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-1,4-butanediol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Another method involves the hydroformylation of 1-butene followed by oxidation. In this process, 1-butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethylbutanal, which is then oxidized to this compound using oxidizing agents like PCC .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation route due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of a rhodium-based catalyst to facilitate the hydroformylation process .
Chemical Reactions Analysis
Types of Reactions
Ethylsuccinaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethyl-1,4-butanediol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules with β-hydroxy aldehyde or ketone functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ethylsuccinic acid
Reduction: 2-Ethyl-1,4-butanediol
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
Ethylsuccinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylsuccinaldehyde involves its reactivity as a dialdehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. Additionally, the aldehyde groups can undergo nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethylsuccinaldehyde with structurally or functionally related compounds, leveraging data from the provided evidence and extrapolated properties based on chemical analogs:
Key Findings:
- Structural Differences: this compound’s ethyl-substituted dialdehyde structure distinguishes it from Acetaldehyde (a monoaldehyde) and Ethyl Decanoate (an ester). This substitution may enhance its stability compared to Succinaldehyde but reduce volatility compared to Acetaldehyde .
- Reactivity: Like Succinaldehyde, this compound’s dual aldehyde groups likely enable crosslinking in polymers, a property absent in Ethyl Decanoate .
- Toxicity: Acetaldehyde’s carcinogenicity contrasts sharply with Ethyl Decanoate’s safety profile, suggesting this compound’s toxicity would require rigorous evaluation if synthesized .
Research Limitations and Data Integrity
The absence of direct experimental data for this compound in the provided evidence necessitates cautious extrapolation. For instance, emphasizes rigorous reporting of parameters like significant figures and error margins, which are critical for validating hypothetical properties . Future studies should prioritize synthesizing this compound and characterizing its physicochemical behavior to fill these gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
